molecular formula C31H24N4O2S3 B2397408 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide CAS No. 670273-16-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide

Cat. No.: B2397408
CAS No.: 670273-16-2
M. Wt: 580.74
InChI Key: SEWUHSQNKHDEIB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide is a useful research compound. Its molecular formula is C31H24N4O2S3 and its molecular weight is 580.74. The purity is usually 95%.
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Scientific Research Applications

Applications in Optoelectronic Materials

Quinazolines and pyrimidines derivatives are extensively researched for their applications in optoelectronic materials. Studies show that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems significantly contributes to the development of novel optoelectronic materials. These compounds are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. Additionally, arylvinylsubstituted quinazolines have shown promise as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives are noted for their high-efficiency phosphorescent materials for OLEDs, highlighting their significance in advancing optoelectronic device technology (Lipunova et al., 2018).

Anti-inflammatory and Antioxidant Agents

Research into benzofused thiazole derivatives has indicated their potential as anti-inflammatory and antioxidant agents. The synthesis of these derivatives through cyclocondensation reactions and their subsequent evaluation have shown significant anti-inflammatory activity compared to standard references. Additionally, these compounds exhibit potent antioxidant activity against various reactive species, further demonstrating their therapeutic potential in treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Pharmacological Evaluation of Nitazoxanide

Nitazoxanide, a compound with a broad spectrum of biological activities, including antiprotozoal, anthelmintic, and antiviral effects, offers insights into the potential pharmacological applications of complex molecules with similar structural features. Nitazoxanide's effectiveness against a variety of Gram-positive and Gram-negative bacteria, parasites, and certain viruses underscores the importance of such compounds in developing treatments for diverse infectious conditions (Bharti et al., 2021).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O2S3/c36-26(32-20-15-13-19(14-16-20)28-33-23-10-4-5-11-25(23)40-28)17-18-38-31-34-29-27(22-9-6-12-24(22)39-29)30(37)35(31)21-7-2-1-3-8-21/h1-5,7-8,10-11,13-16H,6,9,12,17-18H2,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWUHSQNKHDEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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